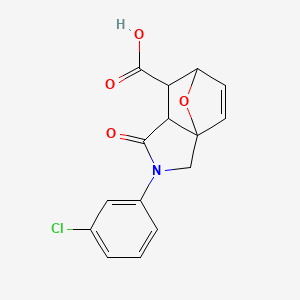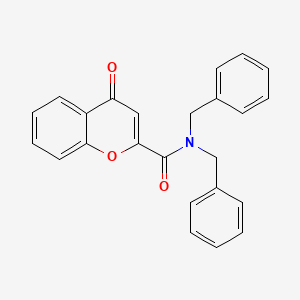![molecular formula C19H17ClN2O3 B10804983 N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide](/img/structure/B10804983.png)
N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis.
Introduction of Substituents: The 5-chloro and 8-hydroxy groups are introduced through selective halogenation and hydroxylation reactions.
Coupling with 2-Methoxy-Phenyl Group: This step involves the coupling of the quinoline core with the 2-methoxy-phenyl group using appropriate coupling reagents and conditions.
Acetylation: The final step involves the acetylation of the resulting compound to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death . In cancer cells, it may induce apoptosis by interfering with cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
5-Nitro-8-hydroxyquinoline: Effective against gram-negative bacilli and used in urinary tract infections.
5-Chloro-8-quinolinol: Exhibits similar biological activities and is used in various therapeutic applications.
Uniqueness
N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide is unique due to its specific combination of substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Eigenschaften
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11(23)22-17(13-6-3-4-8-16(13)25-2)14-10-15(20)12-7-5-9-21-18(12)19(14)24/h3-10,17,24H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZSJOLGJVSKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B10804913.png)
![N-[(5-chloro-8-hydroxy-7-quinolyl)-(p-tolyl)methyl]butanamide](/img/structure/B10804937.png)
![N-[(5-Chloro-8-hydroxyquinolin-7-YL)[4-(dimethylamino)phenyl]methyl]butanamide](/img/structure/B10804941.png)

![N-[(8-Hydroxyquinolin-7-YL)(4-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B10804952.png)
![N-[(4-Diethylamino-phenyl)-(8-hydroxy-quinolin-7-yl)-methyl]-isobutyramide](/img/structure/B10804957.png)
![Ethyl 4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioylamino]benzoate](/img/structure/B10804961.png)
![Methyl 4-(7-oxo-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate](/img/structure/B10804975.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B10804979.png)
![N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide](/img/structure/B10804991.png)
![N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide](/img/structure/B10804996.png)
![N-[(8-Hydroxy-quinolin-7-yl)-(4-isopropyl-phenyl)-methyl]-acetamide](/img/structure/B10805003.png)
![2-({3-[(2-Methoxyanilino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B10805004.png)
